molecular formula C19H16N4O3S2 B6558851 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide CAS No. 1170500-21-6

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide

Cat. No.: B6558851
CAS No.: 1170500-21-6
M. Wt: 412.5 g/mol
InChI Key: NNCDPVYKWNSGFJ-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.06638273 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific targets can vary depending on the disease condition being treated.

Mode of Action

For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus, indicating potential antimicrobial activity .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a crucial role in determining their bioavailability and therapeutic efficacy.

Biochemical Analysis

Biochemical Properties

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant activity against certain bacterial strains, indicating its potential as an antibacterial agent . The interactions between this compound and bacterial enzymes are believed to involve binding to active sites, thereby inhibiting enzyme function and disrupting bacterial metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses and functions . Additionally, this compound has been shown to affect gene expression patterns, potentially leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound is known to bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For example, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods . The long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can impact its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-11-17(21-18(24)13-7-3-6-10-16(13)28(2,25)26)23(22-12)19-20-14-8-4-5-9-15(14)27-19/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCDPVYKWNSGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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